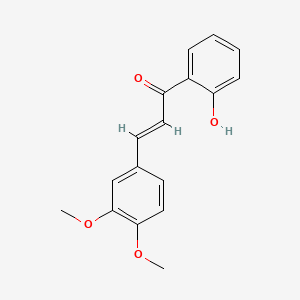

3,4-Dimethoxy-2'-hydroxychalcone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLSRHQHCDTOGH-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79140-20-8 | |

| Record name | (E)-2'-Hydroxy-3,4-dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3,4 Dimethoxy 2 Hydroxychalcone

Conventional Synthetic Routes

The most common and widely utilized method for synthesizing 3,4-Dimethoxy-2'-hydroxychalcone (B304617) is the Claisen-Schmidt condensation. This reaction is a cornerstone of chalcone (B49325) synthesis due to its reliability and versatility.

Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation involves the base-catalyzed reaction between an appropriate acetophenone (B1666503) and a benzaldehyde (B42025). For the synthesis of this compound, this specifically involves the condensation of 2'-hydroxyacetophenone (B8834) with 3,4-dimethoxybenzaldehyde (B141060). The reaction can also be catalyzed by acids, though this approach generally results in lower yields. scitepress.orgufms.br

The careful selection and measurement of reactants are crucial for maximizing the yield and purity of the final product. In a typical procedure, 2-hydroxy-4-methoxyacetophenone (paeonol) and 3-methoxybenzaldehyde (B106831) are used. An equimolar ratio of the acetophenone and benzaldehyde derivatives is often employed. However, some protocols suggest using a slight excess of the benzaldehyde (e.g., 1.2 equivalents) to drive the reaction to completion.

The general reaction is as follows: 2'-hydroxyacetophenone + 3,4-dimethoxybenzaldehyde → this compound

Table 1: Reactants for the Synthesis of this compound

| Reactant A | Reactant B |

|---|---|

| 2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde |

The choice of catalyst and reaction conditions significantly influences the efficiency of the Claisen-Schmidt condensation.

Base Catalysis: Alkaline catalysts are most frequently used. Strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are common choices, often used in aqueous or alcoholic solutions. scitepress.orgresearchgate.netanalis.com.my Barium hydroxide (Ba(OH)₂) has also been reported as an effective catalyst. researchgate.net The concentration of the base can be a critical factor, with some studies indicating that high concentrations (up to 50% w/v) are required, which can lead to longer reaction times and lower yields in conventional heating methods. scitepress.orgresearchgate.net

Acid Catalysis: While less common, acid catalysts such as hydrogen chloride (HCl), boron trifluoride (BF₃), and boric oxide (B₂O₃) can be used. scitepress.org However, the yields obtained with acid catalysts are generally lower, ranging from 10-40%. scitepress.org

Reaction Conditions: Conventional methods often involve stirring the reactants in a solvent like ethanol (B145695) at room temperature for extended periods, sometimes up to 48 hours. researchgate.netresearchgate.net The reaction mixture is then typically worked up by acidification and filtration to isolate the crude product, which is often purified by recrystallization from a suitable solvent like ethanol. scitepress.org

Table 2: Comparison of Catalysts and Conditions in Conventional Synthesis

| Catalyst | Solvent | Reaction Time | Yield |

|---|---|---|---|

| NaOH | Ethanol | 24 hours | 40-70% scitepress.orgresearchgate.net |

| KOH | Ethanol | 48 hours | 97% (for a similar chalcone) researchgate.net |

| Ba(OH)₂ | Not specified | Not specified | 88-98% (for chalcone derivatives) scitepress.org |

Advanced Synthetic Approaches

To address the limitations of conventional methods, such as long reaction times and the use of large amounts of solvent, more advanced and sustainable synthetic strategies have been developed.

Mechanochemical Synthesis (e.g., Ball Mill Conditions)

Mechanochemical synthesis, particularly using a ball mill, has emerged as a green and efficient alternative for the synthesis of chalcones. This solvent-free approach involves the grinding of solid reactants with a catalytic amount of a solid base.

For the synthesis of a related chalcone, 2',6'-dihydroxy-3,4-dimethoxy chalcone, equimolar amounts of the corresponding acetophenone and benzaldehyde were ground with solid NaOH (10 mol%) in a mortar for 15 minutes. researchgate.net Another study reported ball milling at 30 Hz for 20 minutes, which also significantly reduced the reaction time. This method not only accelerates the reaction but also simplifies the work-up procedure, often requiring only washing with a cold solvent to isolate the product.

Improved Yield Strategies

Several strategies have been explored to enhance the yield of chalcone synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields. For the synthesis of 2'-hydroxychalcones, microwave irradiation of the reactants in the presence of ethanolic KOH for a few minutes has yielded excellent results. nih.gov

Grinding Technique: As mentioned in the mechanochemical synthesis section, the simple act of grinding the reactants together in a mortar and pestle can lead to higher yields compared to conventional solution-phase methods. researchgate.netresearchgate.net For instance, the synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone by grinding for 15 minutes resulted in a 74-80% yield, which was higher than the conventional method. researchgate.net This improvement is attributed to the solvent-free conditions, which can reduce the formation of by-products and maximize atom economy. researchgate.net

Table 3: Advanced Synthesis Methods and Yields

| Method | Catalyst | Reaction Time | Yield |

|---|---|---|---|

| Grinding (Mortar & Pestle) | Solid NaOH | 15 minutes | 70% (for a related chalcone) researchgate.net |

| Ball Milling | Solid NaOH (10 mol%) | 20 minutes | >70% |

Chemical Derivatization and Analog Preparation

The strategic positioning of functional groups in this compound makes it an ideal precursor for creating a diverse range of analogs through several chemical reactions.

Oxidative Cyclization to Flavone (B191248) Derivatives

A key transformation of 2'-hydroxychalcones, including this compound, is their oxidative cyclization to form flavones. This reaction is a fundamental step in the biosynthesis of flavonoids and has been adapted for chemical synthesis. Various reagents can mediate this transformation, leading to the formation of flavone derivatives. For instance, palladium(II) trifluoroacetate (B77799) in dimethyl sulfoxide (B87167) (DMSO) can be used to catalyze the oxidative cyclization. Another established method involves using iodine in DMSO, which has been shown to be effective for the oxidative cyclization of similar 2'-hydroxychalcones to their corresponding flavones. researchgate.net The general mechanism for this type of reaction can proceed through an intramolecular oxo-Michael addition to form an enolate, which is then trapped and undergoes elimination to yield the flavone. chemijournal.com Alternatively, the chalcone may first isomerize to a flavanone, which is subsequently oxidized to the flavone. chemijournal.com

Table 1: Reagents for Oxidative Cyclization of 2'-Hydroxychalcones to Flavones

| Reagent System | Description |

| Palladium(II) trifluoroacetate/DMSO | Catalyzes the oxidative cyclization. |

| Iodine/DMSO | An effective and commonly used system for this transformation. researchgate.net |

| Selenium Dioxide | A traditional oxidizing agent for converting flavanones to flavones. |

| Iron(III) Chloride | Can also be employed for the oxidative cyclization. |

This table is generated based on general knowledge of chalcone chemistry and specific examples found in the literature.

Reduction to Dihydrochalcone (B1670589) Analogs

The α,β-unsaturated ketone moiety in this compound is susceptible to reduction, leading to the formation of dihydrochalcone analogs. These reduced compounds often exhibit distinct biological activities compared to their unsaturated precursors. Common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can be employed for this transformation. Another approach involves catalytic hydrogenation using palladium on carbon (Pd/C). researchgate.net This reaction selectively reduces the carbon-carbon double bond of the enone system, yielding the corresponding dihydrochalcone.

Table 2: Methods for the Reduction of Chalcones to Dihydrochalcones

| Reagent/Method | Description |

| Sodium borohydride (NaBH4) | A common and mild reducing agent for this purpose. |

| Lithium aluminum hydride (LiAlH4) | A more powerful reducing agent that can also reduce the carbonyl group. |

| Catalytic Hydrogenation (e.g., Pd/C, H2) | A standard method for the selective reduction of the double bond. researchgate.net |

This table is generated based on general knowledge of chalcone chemistry and specific examples found in the literature.

Electrophilic Substitution Reactions

The aromatic rings of this compound are amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups. The positions of these substitutions are directed by the existing methoxy (B1213986) and hydroxyl groups. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, bromination can be carried out to introduce bromine atoms onto the aromatic rings, leading to the synthesis of new derivatives with potentially altered biological activities.

Synthesis of Substituted Chalcone Libraries for Activity Screening

The versatility of the Claisen-Schmidt condensation, the primary method for synthesizing chalcones, allows for the creation of large libraries of substituted chalcone derivatives for activity screening. researchgate.netresearchgate.net By systematically varying the substituents on both the acetophenone and benzaldehyde starting materials, a wide array of analogs of this compound can be prepared. For example, using substituted 2-hydroxyacetophenones and substituted 3,4-dimethoxybenzaldehydes would generate a library of chalcones with diverse substitution patterns. nih.gov This combinatorial approach is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies, aiming to identify compounds with enhanced biological effects.

Preclinical Biological Activity Studies of 3,4 Dimethoxy 2 Hydroxychalcone

Antioxidant Potential

The antioxidant capacity of 3,4-Dimethoxy-2'-hydroxychalcone (B304617) is a key area of its preclinical evaluation. This activity is attributed to its specific chemical structure, featuring two methoxy (B1213986) groups and a hydroxyl group on the chalcone (B49325) framework, which enables it to counteract oxidative stress through various mechanisms.

Free Radical Scavenging Activity (e.g., DPPH, ABTS Radical Scavenging)

The ability of a compound to directly neutralize free radicals is a primary indicator of its antioxidant potential. This is often measured using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov In these tests, the compound's ability to donate a hydrogen atom or an electron to the stable radical is quantified, typically by a change in color that can be measured spectrophotometrically. wikipedia.orgmedchemexpress.com

Research on a series of synthesized chalcones has provided insights into their free radical scavenging capabilities. For instance, a study evaluating the antioxidant activity of various chalcone derivatives using the DPPH assay demonstrated significant scavenging potential. Specifically, the compound (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, which is structurally analogous to this compound, exhibited potent antioxidant activity. researchgate.net Another study on different 2'-hydroxy-chalcones also highlighted their capacity for DPPH radical scavenging and inhibition of lipid peroxidation. mdpi.comnih.govresearchgate.net

| Compound Name | Assay | Results (IC50) | Source |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | DPPH | 3.39 µg/mL | researchgate.net |

| 3,4-dihydroxychalcone (B600350) derivative 4b | DPPH | 82.4% scavenging ability | mdpi.comnih.govresearchgate.net |

IC50: The concentration of a substance required to inhibit 50% of the radical-scavenging effect.

Modulation of Endogenous Antioxidant Systems (e.g., Glutathione (B108866) Biosynthesis)

Beyond direct radical scavenging, this compound may also exert its antioxidant effects by bolstering the cell's own defense systems. One of the most crucial endogenous antioxidants is glutathione (GSH), a tripeptide that plays a central role in detoxification and protecting cells from oxidative damage. nih.gov

Studies have indicated that certain chalcones can enhance the biosynthesis of GSH. This process is primarily regulated by the enzyme glutamate-cysteine ligase (GCL), which is the rate-limiting step in GSH synthesis. nih.gov Research on chalcone derivatives has shown that they can induce a potent transcriptional response mediated by the NF-E2-related factor 2 (Nrf2), a key regulator of antioxidant enzyme expression. nih.govnih.gov This leads to an increased formation of the GCL holoenzyme, thereby boosting intracellular GSH levels. nih.govnih.gov Specifically, this compound has been noted for its ability to enhance glutathione biosynthesis.

Inhibition of Enzymatic Lipid Peroxidation

Lipid peroxidation is a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage. The ability to inhibit this process is another important facet of antioxidant activity.

Investigations into 2'-hydroxychalcones have demonstrated their capacity to inhibit enzymatic lipid peroxidation. nih.gov For example, a study involving 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone and 2'-hydroxy-3',4',3,4-tetramethoxychalcone found that both compounds were effective inhibitors of this process. nih.gov Similarly, a 3,4-dihydroxychalcone derivative showed a high inhibitory activity of 82.3% against lipid peroxidation. mdpi.com This suggests that the chalcone scaffold, particularly with hydroxyl and methoxy substitutions, is effective in protecting cell membranes from oxidative degradation.

Mitigation of Reactive Oxygen Species (ROS) Generation (e.g., in Specific Cell Lines)

Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide (B77818) and hydrogen peroxide, that are generated during normal metabolic processes. nih.gov While they have roles in cell signaling, excessive ROS production leads to oxidative stress and cellular damage. nih.gov

Chalcone derivatives have been shown to mitigate the generation of ROS in cellular models. For instance, 2'-hydroxy-4-methoxychalcone (B191450) was found to reduce lipopolysaccharide (LPS)-induced increases in ROS levels. mdpi.com This effect was linked to a decrease in the expression of gp91phox, a subunit of the ROS-producing enzyme NADPH oxidase, and an increase in glutathione levels. mdpi.com Other studies have shown that certain antimicrobial peptoids can be conjugated with motifs that catalyze the generation of hydroxyl radicals, indicating the diverse redox properties of molecules designed from such scaffolds. nih.gov

Anti-inflammatory Efficacy

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to various diseases. The anti-inflammatory properties of this compound have been explored, particularly its ability to modulate the production of inflammatory signaling molecules.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β, IL-10)

Pro-inflammatory cytokines are key mediators of the inflammatory response. Molecules that can inhibit their production are considered to have significant anti-inflammatory potential.

Studies on chalcone derivatives have demonstrated their ability to suppress the production of several key pro-inflammatory cytokines. For example, a pyranochalcone derivative with a 3,4-dimethoxyphenyl group was shown to reduce serum levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in an in vivo model of arthritis. nih.gov In vitro experiments using lipopolysaccharide (LPS)-treated macrophages further confirmed that this compound suppressed the expression of TNF-α, IL-6, and IL-1β. nih.gov Another study on 2′-hydroxy-3,6′-dimethoxychalcone in LPS-stimulated RAW 264.7 macrophage cells also showed a concentration-dependent inhibition of IL-6 and TNF-α production. nih.gov These findings highlight the potential of the chalcone framework to modulate the inflammatory cascade by targeting cytokine production.

| Compound Name | Cell/Model System | Cytokines Inhibited | Source |

| (E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one (a pyranochalcone) | Collagen-induced arthritis model (in vivo) | TNF-α, IL-6, IL-1β | nih.gov |

| (E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one (a pyranochalcone) | LPS-treated RAW264.7 macrophages (in vitro) | TNF-α, IL-6, IL-1β | nih.gov |

| 2′-hydroxy-3,6′-dimethoxychalcone | LPS-stimulated RAW 264.7 cells (in vitro) | IL-6, TNF-α | nih.gov |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB Pathway)

While various chalcone derivatives have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, specific studies detailing the direct modulatory effect of this compound on this pathway are not extensively available in the current body of scientific literature. Research on closely related chalcones suggests that the mechanism of NF-κB inhibition often involves preventing the nuclear translocation of the p65 subunit, a key step in the activation of this pathway. For instance, 2′-hydroxy-3,6′-dimethoxychalcone has been observed to suppress the LPS-induced translocation of p65 from the cytosol to the nucleus in RAW 264.7 cells. nih.gov However, dedicated studies are required to confirm a similar mechanism of action for this compound.

Suppression of Nitric Oxide (NO) Production

The overproduction of nitric oxide (NO) is a hallmark of inflammatory conditions. Several studies have investigated the potential of chalcone derivatives to suppress NO production in inflammatory models. For example, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a model for inflammation, various 2'-hydroxychalcone (B22705) derivatives have demonstrated the ability to inhibit NO production. nih.gov While the broader class of chalcones is recognized for this activity, specific quantitative data detailing the inhibitory concentration (IC₅₀) of this compound on NO production is not prominently documented in available research.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key mediators of the inflammatory response, responsible for the production of nitric oxide and prostaglandins, respectively. The anti-inflammatory effects of many compounds are attributed to their ability to inhibit the expression of these enzymes.

Studies on analogous chalcone structures have shown significant inhibitory effects on iNOS and COX-2 expression. For instance, 2′-hydroxy-3,6′-dimethoxychalcone has been shown to decrease the protein expression of both iNOS and COX-2 in LPS-stimulated RAW 264.7 cells in a concentration-dependent manner. nih.gov At a concentration of 10 μM, this related chalcone reduced iNOS expression by 83.21% and COX-2 expression by 16.72%. nih.gov However, direct experimental evidence and specific data on the inhibition of iNOS and COX-2 expression by this compound are not yet available in the scientific literature.

Impact on Phospholipase A2 Activity

Phospholipase A2 (PLA2) enzymes play a crucial role in the inflammatory cascade by releasing arachidonic acid from cell membranes, which is a precursor for various inflammatory mediators. A key study evaluated the pharmacological effects of several 2'-hydroxychalcones. In this research, it was observed that among the tested chalcones, only 2'-hydroxy-3',4',3,4-tetramethoxychalcone demonstrated a concentration-dependent inhibition of synovial human recombinant phospholipase A2 activity. acs.org This suggests that other closely related 2'-hydroxychalcones, including those derived from 3,4-dimethoxycinnamic acid, did not exhibit this inhibitory effect. acs.org

Table 1: Effect of Selected 2'-Hydroxychalcones on Phospholipase A2 Activity

| Compound | Inhibition of Phospholipase A2 Activity |

| 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone (3a) | No significant inhibition reported acs.org |

| 2'-hydroxy-3',4',3,4-tetramethoxychalcone (3b) | Concentration-dependent inhibition acs.org |

Attenuation of Leukotriene B4 (LTB4) Release

Leukotriene B4 (LTB4) is a potent chemoattractant and activator of neutrophils, playing a significant role in inflammatory responses. Research has shown that a series of 2'-hydroxychalcones, including derivatives of 3,4-dimethoxycinnamic acid, are capable of reducing the release of LTB4 from human neutrophils stimulated with the calcium ionophore A23187. acs.org This indicates a potential anti-inflammatory mechanism for this class of compounds.

Table 2: Effect of 2'-Hydroxychalcones on Leukotriene B4 (LTB4) Release

| Compound Class | Effect on LTB4 Release from Human Neutrophils |

| 2'-hydroxychalcones derived from 3,4-dimethoxycinnamic acid | Reduction in LTB4 release acs.org |

Inhibition of Platelet Thromboxane (B8750289) B2 (TXB2) Generation

Thromboxane B2 (TXB2) is a stable metabolite of thromboxane A2, a potent promoter of platelet aggregation and vasoconstriction, which is involved in both hemostasis and inflammation. In a study evaluating a series of 2'-hydroxychalcones, it was found that 2'-hydroxy-3',4',3,4-tetramethoxychalcone was the sole compound to inhibit human platelet TXB2 generation in a concentration-dependent manner. acs.org This finding implies that other structurally similar chalcones tested in the same study did not share this activity. acs.org

Table 3: Effect of Selected 2'-Hydroxychalcones on Platelet Thromboxane B2 (TXB2) Generation

| Compound | Inhibition of Platelet TXB2 Generation |

| 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone (3a) | No significant inhibition reported acs.org |

| 2'-hydroxy-3',4',3,4-tetramethoxychalcone (3b) | Concentration-dependent inhibition acs.org |

Suppression of Cell Degranulation (e.g., Neutrophil Degranulation)

Neutrophil degranulation is a critical process in the inflammatory response, involving the release of various enzymes and other pro-inflammatory molecules from intracellular granules. The ability of a compound to suppress this process is a key indicator of its anti-inflammatory potential.

In the context of 2'-hydroxychalcones, research has shown that the inhibitory effect on neutrophil degranulation is highly structure-specific. A study by Ballesteros et al. demonstrated that among the four 2'-hydroxychalcones tested, only 2'-hydroxy-3',4',3,4-tetramethoxychalcone was able to inhibit human neutrophil degranulation in a concentration-dependent manner. acs.org This suggests that this compound and its close analogs are not likely to be potent inhibitors of this particular inflammatory process. acs.org

Table 4: Effect of Selected 2'-Hydroxychalcones on Human Neutrophil Degranulation

| Compound | Inhibition of Neutrophil Degranulation |

| 2'-hydroxy-3,4-dimethoxy-3',4'-dimethylchalcone (3a) | No significant inhibition reported acs.org |

| 2'-hydroxy-3',4',3,4-tetramethoxychalcone (3b) | Concentration-dependent inhibition acs.org |

Anticancer Research

Extensive searches of publicly available scientific literature and research databases have been conducted to gather information specifically on the preclinical anticancer activities of the chemical compound this compound. The following sections detail the findings based on the specified outline.

Induction of Cell Cycle Arrest (e.g., G0-G1, S, G2-M Phases)

No specific studies detailing the effects of this compound on the induction of cell cycle arrest in cancer cells were identified in the available scientific literature. Consequently, there is no data to report on its potential to halt cell proliferation at the G0-G1, S, or G2-M phases of the cell cycle.

Apoptosis Induction Mechanisms

While general statements about the pro-apoptotic potential of chalcones exist, specific research on the mechanisms of apoptosis induction by this compound is not available in the reviewed literature.

Activation of Intrinsic Apoptotic Pathways

No specific studies were found that investigated the activation of the intrinsic apoptotic pathway by this compound. Therefore, there is no information on its ability to modulate key proteins in this pathway, such as the Bcl-2 family of proteins.

Disruption of Mitochondrial Membrane Potential

There is no available research data from specific studies on the effect of this compound on the mitochondrial membrane potential of cancer cells.

Caspase Activation Studies

No specific studies detailing the activation of caspases (such as caspase-3, -8, or -9) in response to treatment with this compound have been identified in the scientific literature.

Autophagy Modulation

No specific research studies were found that investigated the modulation of autophagy in cancer cells by this compound. Therefore, there are no findings to report on its effects on autophagic processes.

Cytotoxicity and Antiproliferative Effects in Diverse Cancer Cell Lines

The potential of this compound to inhibit the growth of various cancer cell lines has been a subject of investigation. Studies have explored its effects on a range of human cancer cells, including those of the liver, breast, cervix, and skin.

Research has demonstrated the antiproliferative activity of chalcones, a class of compounds to which this compound belongs, against several cancer cell lines. While specific data for this compound across all the listed cell lines is not extensively detailed in the provided search results, the broader family of chalcones has shown notable effects. For instance, a related compound, 4'-hydroxy-2',6'-dimethoxychalcone, exhibited IC50 values ranging from 2.54 μM to 58.63 μM against various cancer cell lines, including the hepatocarcinoma cell line HepG2. nih.gov Another study on 2'-hydroxychalcone showed that at concentrations of 20 µM and higher, it could induce cytotoxicity in lipid-loaded HepG2 cells, suggesting a potential for damaging hepatocytes under certain conditions. nih.gov

The general structure of chalcones, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, is considered crucial for their biological activities, including their anticancer effects. nih.govnih.gov The antiproliferative action of chalcones is often associated with their ability to interfere with various cellular mechanisms and targets. nih.gov

Interactive Table: Reported Antiproliferative Activity of Related Chalcones

Below is a summary of the reported half-maximal inhibitory concentrations (IC50) for chalcone derivatives against various cancer cell lines.

| Cell Line | Compound | IC50 (µM) | Reference |

| HepG2 | 4'-hydroxy-2',6'-dimethoxychalcone | 58.63 | nih.gov |

| CCRF-CEM | Cardamomin | 8.59 | nih.gov |

| CCRF-CEM | 2',4'-dihydroxy-3',6'-dimethoxychalcone | 10.67 | nih.gov |

| CEM/ADR5000 | 4'-hydroxy-2',6'-dimethoxychalcone | 2.54 | nih.gov |

Impact on Tumor Suppressor Protein Pathways (e.g., p53)

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its pathway is a key target for anticancer drug development. nih.gov The interaction between p53 and its negative regulator, murine double minute (MDM)2, is a crucial control point in this pathway. nih.govnih.gov In normal cells, MDM2 keeps p53 levels low by promoting its degradation. nih.govnih.gov However, upon cellular stress, this interaction is disrupted, leading to p53 stabilization and activation of its tumor-suppressing functions. nih.gov

Chalcones have been identified as potential inhibitors of the p53-MDM2 interaction. nih.gov By binding to MDM2, these compounds can prevent the degradation of p53, thereby restoring its tumor suppressor activity. nih.gov While the direct impact of this compound on the p53 pathway is not explicitly detailed in the provided search results, the general class of chalcones has been shown to interfere with this pathway, suggesting a potential mechanism for their anticancer effects. nih.gov

Antimicrobial Investigations

The antimicrobial properties of chalcones have been an area of active research. These compounds have shown potential in combating various microorganisms.

Disruption of Microbial Cell Membrane Integrity

One of the proposed mechanisms for the antimicrobial action of chalcones is the disruption of microbial cell membranes. The lipophilic nature of some chalcones, enhanced by certain structural features like dimethoxy groups, may facilitate their permeability through cell membranes, leading to a loss of integrity and subsequent cell death.

Inhibition of Essential Microbial Enzymes

Another mechanism by which chalcones may exert their antimicrobial effects is through the inhibition of essential microbial enzymes. This inhibition can disrupt critical metabolic pathways necessary for the survival of the microorganism. While the specific microbial enzymes targeted by this compound are not detailed in the provided search results, this remains a plausible mechanism of action for its observed antimicrobial properties.

Antiviral Potential

The broad biological activities of chalcones extend to antiviral effects. Research has indicated that chalcone derivatives have the potential to inhibit various viruses. pensoft.netnih.gov The proposed mechanisms of antiviral action are diverse and can include the disruption of different stages of the viral replication cycle and the inhibition of crucial viral or cellular enzymes. pensoft.net

Some chalcone derivatives have been investigated for their activity against coronaviruses, including SARS-CoV and MERS-CoV, by targeting viral proteases like 3-chymotrypsin-like protease (3CLpro). nih.gov The α,β-unsaturated ketone functional group present in the chalcone scaffold is thought to be important for this inhibitory activity. nih.gov Furthermore, chalcones have been explored for their potential against other viruses such as influenza and hepatitis B. ijnc.ir Although the specific antiviral activity of this compound has not been extensively documented in the provided search results, the general antiviral potential of the chalcone class of compounds suggests that this could be a fruitful area for future investigation. pensoft.netnih.govijnc.ir

Antiparasitic Activity

Chalcones as a chemical class are known for their broad-spectrum antiparasitic activities. However, specific data on this compound remains limited.

Antiplasmodial Effects (e.g., against Plasmodium falciparum)

Currently, there is no specific published research data available detailing the in vitro or in vivo antiplasmodial activity of this compound against Plasmodium falciparum or other malaria-causing parasites. While the broader class of chalcones has been investigated for antimalarial properties, the efficacy of this particular compound has not been reported.

Antileishmanial Effects (e.g., against Leishmania donovani)

Some research indicates that this compound possesses antileishmanial properties. Studies have noted its ability to inhibit the intracellular survival of the parasite responsible for leishmaniasis. While specific inhibitory concentrations have not been detailed in widely available literature, the compound has been flagged for its potential in this therapeutic area.

Neuroprotective Studies

The potential for this compound to confer neuroprotection has been suggested, primarily through its enzyme-inhibiting capabilities. Its role as an acetylcholinesterase inhibitor implies potential therapeutic applications in neurodegenerative conditions like Alzheimer's disease. However, comprehensive studies focusing on other neuroprotective mechanisms, such as protection against oxidative stress in neuronal cells or attenuation of neuroinflammation, are not yet available for this specific compound.

Enzyme Inhibition Studies (e.g., α-Amylase, α-Glucosidase, Acetylcholinesterase)

The interaction of this compound with various enzymes is a key area of its preclinical investigation.

It has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme pivotal in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a primary strategy in the management of Alzheimer's disease. While the inhibitory action is noted, specific quantitative data such as the half-maximal inhibitory concentration (IC₅₀) for this compound are not specified in the available literature. For context, studies on other 2'-hydroxychalcone derivatives have reported IC₅₀ values against human AChE in the micromolar range. nih.gov

There is currently no available scientific literature or data on the inhibitory effects of this compound on the carbohydrate-hydrolyzing enzymes α-amylase and α-glucosidase. These enzymes are targets for the management of type 2 diabetes, and while other chalcones have been explored for this purpose, the activity of this specific compound remains uninvestigated.

Molecular Mechanisms of Action and Cellular Target Identification

Interaction with Specific Molecular Targets and Signaling Pathways

3,4-Dimethoxy-2'-hydroxychalcone (B304617) exerts its biological effects by modulating a variety of molecular targets and signaling pathways. Its anti-inflammatory properties have been attributed to the inhibition of pro-inflammatory mediators. For instance, it has been shown to reduce the release of leukotriene B4 (LTB4) from human neutrophils. nih.gov This chalcone (B49325) derivative also interferes with key signaling cascades involved in inflammation and cell proliferation.

In the context of cancer biology, chalcones are known to induce apoptosis and cell cycle arrest by modulating various signaling pathways. While specific data for the this compound is part of ongoing research, related chalcone compounds have demonstrated the ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation and cell survival. nih.govnih.gov Furthermore, studies on similar chalcones suggest potential interactions with pathways governed by phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinases (MAPKs), which are central to cell growth and differentiation. nih.govresearchgate.net

Investigation of Intracellular Events

The antioxidant activity of this compound is a key aspect of its bioactivity. It is known to scavenge free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. The presence of hydroxyl and methoxy (B1213986) groups on the chalcone structure is believed to contribute to this free radical scavenging ability. mdpi.com Research on various hydroxychalcone (B7798386) derivatives has highlighted their potential to mitigate oxidative stress by neutralizing reactive oxygen species (ROS). mdpi.comresearchgate.net The generation of ROS is a double-edged sword; while excessive ROS can be damaging, controlled production is a key signaling mechanism. The ability of this chalcone to modulate ROS levels is therefore central to its protective effects.

Mitochondria, the powerhouses of the cell, play a critical role in programmed cell death, or apoptosis. A key event in the initiation of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). Studies on various chalcone derivatives have shown that they can induce apoptosis in cancer cells by causing a loss of mitochondrial membrane potential. mdpi.com This disruption leads to the release of pro-apoptotic factors from the mitochondria, ultimately triggering cell death. For example, a related chalcone, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, has been observed to alter the mitochondrial outer membrane potential in breast cancer cells. mdpi.com This suggests that this compound may also exert its potential anticancer effects through a similar mitochondrial-dependent mechanism.

Computational and In Silico Approaches

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. This method has been employed to investigate the potential interactions of chalcone derivatives with various enzymes implicated in disease.

Falcipain-2: While specific docking studies of this compound with falcipain-2 were not found in the reviewed literature, the chalcone scaffold is a known inhibitor of cysteine proteases, a class to which falcipain-2 belongs.

HDAC8: Molecular docking studies have been performed on natural chalcones with histone deacetylase 8 (HDAC8), an enzyme often dysregulated in cancer. nih.gov These studies help to understand the structural basis for the inhibitory activity of chalcones against HDACs.

Acetylcholinesterase (AChE): Several studies have utilized molecular docking to explore the binding of 2'-hydroxychalcone (B22705) analogues to acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease. nih.govnih.govresearchgate.net These simulations suggest that chalcones can interact with both the catalytic and peripheral anionic sites of the enzyme. nih.govresearchgate.net

MDM2: The p53-MDM2 interaction is a critical target in cancer therapy. Molecular docking has been used to screen for chalcone-based inhibitors of MDM2, identifying compounds that could potentially disrupt this interaction and restore p53's tumor-suppressive function. nih.gov

Computational methods are crucial for characterizing the binding of ligands like this compound to their protein targets. These analyses provide insights into the specific amino acid residues involved in the interaction and the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

For instance, in the context of acetylcholinesterase inhibition, docking studies of 2'-hydroxychalcone analogues have revealed key interactions with residues in the active site gorge. nih.gov Similarly, for HDAC inhibitors, the chalcone scaffold is designed to interact with the zinc ion in the enzyme's active site. nih.gov The data from these computational studies are invaluable for the rational design and optimization of more potent and selective chalcone-based inhibitors.

Interactive Data Table: Molecular Docking of Chalcone Derivatives

| Compound Class | Target Protein | Reported Binding Energy (kcal/mol) or IC50 | Key Interactions Noted |

| 2'-Hydroxychalcones | Acetylcholinesterase (AChE) | IC50: 3.3 µM (for compound 4c) | Interaction with both peripheral anionic site (PAS) and catalytic anionic site (CAS) nih.govresearchgate.net |

| Natural Chalcones | Histone Deacetylase 8 (HDAC8) | IC50: 60–190 μM (for active chalcones) | Interaction with the enzyme active site nih.gov |

| Chalcone Derivatives | MDM2 | Ki values ranging from 3.2 to 23.4 μM for promising hits | Binding to the p53-binding pocket nih.gov |

Molecular Dynamics Simulations for Binding Conformation and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction between a small molecule, like this compound, and its potential protein targets. These simulations provide insights into the binding affinity, conformation, and stability of the resulting complex, which are critical for understanding the compound's mechanism of action.

While specific MD simulation studies exclusively focused on this compound are not extensively detailed in the public domain, research on structurally similar chalcones provides a framework for understanding its likely interactions. For instance, studies on other dimethoxychalcones have been conducted to explore their inhibitory potential against various enzymes. One such study virtually screened 4,4'-dimethoxychalcone (B191108) against the SARS-CoV-2 main protease (Mpro), revealing a significant binding affinity. researchgate.net

In a broader context, in silico simulations have been employed to predict the interactions between various chalcone derivatives and anti-apoptotic proteins like mTOR, Bcl-XL, and Bcl-2. nih.govmdpi.com These studies have shown that chalcones can exhibit favorable binding energies with these proteins, suggesting a potential mechanism for inducing apoptosis in cancer cells. nih.govmdpi.com The 2'-hydroxy group, a key feature of the title compound, is often highlighted as crucial for the biological activity of chalcones, as it can form hydrogen bonds with the target protein, thereby increasing the stability of the complex. researchgate.net For example, the 2'-hydroxy group is thought to enhance the anti-inflammatory effects of chalcones by increasing the electrophilic properties of the α,β-unsaturated ketone system through hydrogen bonding with the ketone moiety. researchgate.net

Table 1: Predicted Binding Affinities of Chalcone Derivatives with Protein Targets

| Chalcone Derivative | Protein Target | Predicted Binding Energy (kcal/mol) |

| 4,4'-Dimethoxychalcone | SARS-CoV-2 Main Protease (Mpro) | -6.00 |

| 2',4-Dihydroxy-4',6'-dimethoxy-chalcone (DDC) | mTOR | Favorable |

| 2',4-Dihydroxy-4',6'-dimethoxy-chalcone (DDC) | Mcl-1 | Favorable |

Gene Expression and Protein Modulation Studies (e.g., using RT-qPCR, Luciferase Reporter Assays)

To experimentally validate the cellular effects of this compound, researchers employ techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and luciferase reporter assays. These methods allow for the quantification of changes in gene expression and the activity of specific signaling pathways upon treatment with the compound.

Studies on related chalcones have demonstrated their ability to modulate various genes and proteins involved in critical cellular processes. For instance, 3,4-dimethoxychalcone (B600365) (3,4-DC), a structurally similar compound, has been shown to induce the expression of genes related to autophagy, such as ATG14, LAMP1, LC3B, P62, and ULK1, in a transcription and translation-dependent manner. embopress.org This suggests that 3,4-DC activates a pro-autophagic transcriptional program. embopress.org

Furthermore, investigations into the anti-inflammatory properties of chalcones have utilized these techniques to confirm their mechanisms. For example, it has been proposed that the anti-inflammatory effects of certain chalcones are mediated through the inhibition of the NF-κB pathway, a key regulator of inflammation. This can be validated by RT-qPCR to measure the mRNA levels of inflammatory mediators and luciferase reporter assays to assess the activity of the NF-κB promoter.

Luciferase reporter assays are particularly useful for studying the activity of specific transcription factors and signaling pathways. nih.gov These assays have been used to demonstrate that some chalcones can activate the nuclear factor-erythroid (NF-E2) p45-related factor 2 (Nrf2) signaling pathway, which controls the expression of a range of antioxidant genes. ljmu.ac.uk

Table 2: Gene Expression Modulation by Chalcone Derivatives

| Chalcone Derivative | Cell Line | Method | Modulated Genes/Proteins |

| 3,4-Dimethoxychalcone (3,4-DC) | Various human cell lines | RT-qPCR | Increased mRNA of ATG14, LAMP1, LC3B, P62, ULK1 |

| Chalcone (general) | - | - | Increased Glutathione (B108866) (GSH), HO-1, Nrf2 |

| 2-Chloro-4′,6′-dimethoxy-2′-hydroxychalcone | - | - | Increased GSH levels |

| Lophirones B and C | - | - | Induced Nrf2 |

Structure Activity Relationship Sar Analysis of 3,4 Dimethoxy 2 Hydroxychalcone and Analogs

Elucidation of Essential Structural Features for Bioactivity

The biological properties of chalcones, including 3,4-Dimethoxy-2'-hydroxychalcone (B304617), are intrinsically linked to their unique 1,3-diphenyl-2-propen-1-one backbone. acs.org Specific substitutions on the two aromatic rings (A and B) and the nature of the linker significantly influence their activity.

Role of Hydroxyl and Methoxy (B1213986) Substituents on A and B Rings

The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings of the chalcone (B49325) scaffold are critical determinants of their biological effects. mdpi.comnih.gov

For this compound, the A-ring is substituted with a hydroxyl group at the 2'-position, and the B-ring contains two methoxy groups at the 3 and 4 positions. The 2'-hydroxy group on the A-ring is particularly important and has been associated with various biological activities, including anti-inflammatory and antitumor effects. mdpi.comresearchgate.net This hydroxyl group can form intramolecular hydrogen bonds, which influences the planarity and conformational flexibility of the molecule, thereby affecting its interaction with biological targets.

The methoxy groups on the B-ring also play a significant role. Electron-donating groups, such as methoxy groups, can modulate the electronic properties of the entire molecule, which can impact its reactivity and binding affinity. researchgate.net Studies have shown that the number and position of methoxy groups are crucial for activities like antifungal, antibacterial, and antiproliferative effects. researchgate.net For instance, some research suggests that increasing the number of methoxy groups on the B-ring can sometimes decrease cytotoxic activity against certain cancer cell lines. researchgate.net Conversely, other studies have found that trimethoxy substitution on the B-ring is favorable for antitubulin activity. mdpi.com The presence of methoxy groups on the A-ring has been shown in some cases to reduce antibacterial activity. mdpi.com

Significance of the α,β-Unsaturated Carbonyl System

A hallmark of the chalcone structure is the α,β-unsaturated carbonyl system (an enone moiety), which acts as a reactive center. acs.orgresearchgate.net This system is a Michael acceptor, meaning it can readily react with nucleophiles, such as the thiol groups of cysteine residues found in many enzymes and proteins. researchgate.netnih.govtandfonline.com This reactivity is believed to be a primary mechanism behind the broad spectrum of biological activities exhibited by chalcones. researchgate.netresearchgate.net

The electrophilic nature of the double bond, conjugated with the carbonyl group, allows for covalent bond formation with target proteins, leading to their inhibition or modulation. nih.gov This interaction is implicated in the anticancer, anti-inflammatory, and antimicrobial properties of many chalcone derivatives. nih.govbenthamscience.comresearchgate.net Docking simulations have suggested that this α,β-unsaturated system can be the functional group for nucleophilic attack from key residues in the catalytic sites of enzymes like the proteasome. nih.gov

Comparative Studies with Structurally Related Chalcones and Derivatives

To understand the specific contribution of the 3,4-dimethoxy and 2'-hydroxy substitution pattern, numerous studies have compared the activity of this compound with its analogs. These comparisons help to build a comprehensive structure-activity relationship profile.

For example, a study comparing a series of 2'-hydroxychalcones found that the introduction of a strong electron-donating group at the 4-position of the B-ring could influence anti-inflammatory activity. researchgate.net Another study investigating the antiproliferative activity of methoxychalcones found that those with methoxy groups on the A-ring were generally more potent than those with substitutions on the B-ring. researchgate.net

The following table presents a comparative view of the bioactivity of different chalcone derivatives, highlighting how minor structural changes can lead to significant differences in potency.

| Compound | Substitution Pattern | Target/Assay | Activity (IC₅₀/EC₅₀/Inhibition %) |

| This compound | 2'-OH on A-ring; 3,4-(OCH₃)₂ on B-ring | IGR-39 melanoma cells | 12 µM (IC₅₀) mdpi.com |

| 2',4',4-Trihydroxychalcone | 2',4'-(OH)₂ on A-ring; 4-OH on B-ring | Butyrylcholinesterase | 26.55 ± 0.55 µg/mL (IC₅₀) mdpi.com |

| 2',5'-Dimethoxychalcone | 2',5'-(OCH₃)₂ on A-ring | C-33A cervical cancer cells | 7.7 µM (IC₅₀) researchgate.net |

| 2'-hydroxy-3,4,5-trimethoxychalcone | 2'-OH on A-ring; 3,4,5-(OCH₃)₃ on B-ring | Nitric Oxide Production Inhibition | 2.26 µM (IC₅₀) mdpi.com |

| Chalcone Analog 15 | 5'-F on A-ring; 3,4,5-(OCH₃)₃ on B-ring | Plasmodium falciparum (3D7) | 3.21 µM (IC₅₀) mdpi.com |

This table is for illustrative purposes and combines data from different studies and assays.

Identification of Pharmacophores for Specific Biological Activities

A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to exert a particular biological effect. For chalcones, the core pharmacophore often involves the two aromatic rings and the enone bridge. pharmacophorejournal.compharmacophorejournal.com

For anticancer activity , a key pharmacophore often includes the α,β-unsaturated carbonyl system, which can interact with biological nucleophiles. nih.gov The substitution pattern on the aromatic rings is crucial for modulating this activity. For instance, the presence of methoxy groups can mimic the structure of known anticancer agents like combretastatin (B1194345) A4, which also possesses a trimethoxyphenyl ring. mdpi.com The 2'-hydroxy group can also contribute significantly, potentially through interactions with specific receptors or enzymes.

For anti-inflammatory activity , a structure-activity relationship study suggested that the presence of electron-donating hydroxyl and methoxy groups on both the A and B rings is beneficial. mdpi.com The 2'-hydroxy group, in particular, has been highlighted as important for this effect. mdpi.com

For antioxidant activity , the presence of free hydroxyl groups is often a key requirement. A study indicated that for DPPH radical scavenging, an α,β-double bond, a catechol (3,4-dihydroxy) moiety in the B-ring, and a free hydroxyl group on the A-ring are important structural features. mdpi.comnih.gov

Optimization of Molecular Framework for Enhanced Potency and Selectivity

The chalcone scaffold is a versatile template that can be chemically modified to enhance its potency and selectivity for specific biological targets. mdpi.comresearchgate.net Optimization strategies often involve the strategic addition or modification of functional groups on the aromatic rings or the alteration of the linker.

One common approach is molecular hybridization , where the chalcone scaffold is combined with other known pharmacophores to create a new molecule with potentially synergistic or enhanced activity. mdpi.comnih.gov For example, hybridizing chalcones with azole moieties has shown significant potential for developing novel anticancer agents. nih.gov

Another strategy involves fine-tuning the substitution pattern on the aromatic rings. Research has shown that the number and position of methoxy groups are critical for both inhibitory potency against targets like the breast cancer resistance protein (BCRP) and for cytotoxicity. nih.gov By systematically altering these substitutions, it is possible to identify derivatives with high potency and low toxicity, making them better candidates for further development. nih.gov

Furthermore, conformational restriction of the chalcone backbone, for instance by creating diarylpentanoid analogs, is another avenue for optimization. Such modifications can lock the molecule into a more bioactive conformation, leading to increased potency. nih.gov The goal of these optimization efforts is to develop chalcone derivatives that are not only highly effective but also highly selective for their intended molecular target, thereby minimizing off-target effects. nih.gov

Advanced Analytical Techniques in 3,4 Dimethoxy 2 Hydroxychalcone Research

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the initial identification and structural confirmation of 3,4-Dimethoxy-2'-hydroxychalcone (B304617). Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's atomic arrangement and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: In a typical ¹H NMR spectrum of this chalcone (B49325), distinct signals would be expected for the protons on the aromatic rings, the vinyl protons of the α,β-unsaturated ketone system, and the protons of the two methoxy (B1213986) groups. The coupling constant (J value) between the vinyl protons is characteristic of the trans (E) configuration common in chalcones.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Characteristic signals include those for the carbonyl carbon, which typically appears in the downfield region (around 170-195 ppm), carbons attached to oxygen (from the hydroxyl and methoxy groups), and the various aromatic and vinyl carbons. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by specific absorption bands, including a prominent stretch for the carbonyl group (C=O) of the chalcone core, stretches for the carbon-carbon double bonds (C=C) of the aromatic rings and the enone system, a broad stretch indicating the hydroxyl (-OH) group, and signals corresponding to C-O bonds of the methoxy ethers.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the compound's exact molecular weight and to gain structural information through fragmentation analysis. researchgate.net High-resolution mass spectrometry can confirm the molecular formula, C₁₇H₁₆O₄, which corresponds to a molecular weight of 284.31 g/mol . nih.govbiosynth.com Tandem MS (MS/MS) experiments are used to fragment the molecule and analyze the resulting ions, providing confirmation of its substructures. Common ionization techniques include Electrospray Ionization (ESI), which can be run in positive ([M+H]⁺) or negative ([M-H]⁻) mode.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₆O₄ | nih.gov |

| Molecular Weight | 284.31 g/mol | nih.gov |

| Precursor Ion ([M+H]⁺) | m/z 285.1121 | nih.gov |

| Precursor Ion ([M-H]⁻) | m/z 283 | nih.gov |

X-ray Crystallography for Three-Dimensional Structural Elucidation

While a detailed crystal structure for this compound itself is not widely published, analysis of the closely related analog 3,4-dimethoxychalcone (B600365) (lacking the 2'-hydroxy group) provides significant insight into the core structure. A study of this analog revealed detailed crystallographic parameters. researchgate.net Such studies confirm the planarity of the chalcone backbone and the dihedral angle between the two aromatic rings, which in the case of 3,4-dimethoxychalcone was found to be 25.75 (3)°. researchgate.net Furthermore, crystallographic studies on other related chalcones, such as 2′,4′-dihydroxy-3,4-dimethoxychalcone , have been used to analyze intermolecular interactions like hydrogen bonding, which are crucial for biological activity. mdpi.com

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₇H₁₆O₃ | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Fdd2 | researchgate.net |

| a (Å) | 27.7541 (4) | researchgate.net |

| b (Å) | 34.1948 (4) | researchgate.net |

| c (Å) | 5.6487 (1) | researchgate.net |

| Volume (ų) | 5360.88 (14) | researchgate.net |

Cell-Based Assays and Flow Cytometry for Cellular Response Analysis

To understand the biological effects of this compound, researchers utilize a variety of cell-based assays. These experiments, conducted on living cells in vitro, measure physiological responses such as cell viability, proliferation, and death.

Cell Viability and Proliferation Assays: A common first step is to determine the compound's effect on cell viability using assays like the MTT assay. This colorimetric assay measures mitochondrial metabolic activity, which serves as an indicator of the number of viable cells. Such tests are crucial to establish non-toxic concentrations for further mechanistic studies. nih.gov

Flow Cytometry: This powerful technique is used to analyze individual cells within a population. In chalcone research, it is frequently applied to:

Cell Cycle Analysis: By staining cells with a DNA-binding dye, flow cytometry can quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M). This reveals if the compound induces cell cycle arrest at a particular checkpoint. mdpi.com

Apoptosis Detection: Assays using markers like Annexin V and propidium (B1200493) iodide (PI) allow for the differentiation between viable, apoptotic, and necrotic cells, clarifying the mode of cell death induced by the compound.

Autophagy Analysis: The induction of autophagy, a cellular recycling process, can be measured by flow cytometry through the detection of proteins like LC3-II, which becomes localized to autophagosomes. mdpi.com

Biochemical Assays for Enzyme Activity and Pathway Modulation (e.g., ELISA, Western Blotting)

Biochemical assays are essential for dissecting the molecular mechanisms underlying the biological activity of this compound. These techniques measure the levels and activity of specific proteins and enzymes within key cellular signaling pathways.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay used to quantify the concentration of a specific protein, such as a cytokine or growth factor, in a sample. For instance, in studies of anti-inflammatory chalcones, ELISA can be used to measure the reduction in pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins in cell culture media following treatment.

Western Blotting: Western blotting is a core technique used to detect specific proteins in a sample and to assess their expression levels and modification states (e.g., phosphorylation). In the context of chalcone research, it is widely used to probe signaling pathways. For example, studies on related chalcones have used Western blotting to investigate effects on:

Q & A

Q. What are the optimal synthetic routes for 3,4-Dimethoxy-2'-hydroxychalcone, and how is purity validated?

The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and 2-hydroxybenzaldehyde under basic conditions (e.g., NaOH/ethanol). Post-synthesis purification involves column chromatography using silica gel and eluents like ethyl acetate/hexane. Purity is validated using HPLC (C18 column, acetonitrile/water gradient with 0.1% formic acid) and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (ESI-MS or FAPA-MS) ensures molecular ion peaks align with the theoretical m/z (e.g., [M+H]+ at 285.1 for C₁₇H₁₆O₄) .

Q. What standard analytical methods are used to characterize this compound?

Key methods include:

- LC-MS/MS : Gemini-NXC18 column with acetonitrile/water (0.1% formic acid) mobile phase, ESI ionization in positive/negative modes .

- NMR : ¹H (500 MHz) and ¹³C (125 MHz) in deuterated DMSO or CDCl₃ to resolve methoxy (δ 3.8–4.0 ppm) and hydroxyl (δ 9.5–10.5 ppm) protons .

- UV-Vis : Absorption maxima near 340–360 nm (π→π* transitions of the chalcone backbone) .

Q. How does solubility impact experimental design for this compound?

this compound is sparingly soluble in water but dissolves in DMSO, acetone, or methanol. For cell-based assays, stock solutions (10 mM in DMSO) are diluted to ≤0.1% DMSO to avoid cytotoxicity. Centrifugation (500×g) is recommended for homogenizing suspensions .

Advanced Research Questions

Q. How can strain-dependent bioconversion data contradictions be resolved in cyanobacterial hydrogenation studies?

Cyanobacterial strains (e.g., Anabaena sp. vs. A. laxa) exhibit varying efficiencies in reducing the C=C bond of chalcones (Table 1). To resolve discrepancies:

- Optimize culture conditions : Adjust pH (7–8), temperature (25–30°C), and incubation time (7–14 days) .

- Metabolite profiling : Use UHPLC-MS/MS with MRM/SRM modes to distinguish dihydrochalcones from hydroxylated byproducts .

- Taxonomic validation : Strains from Nostocales order often produce multiple metabolites (e.g., dihydrochalcones and diphenylpropanols), while others yield single products .

Table 1 : Bioconversion Efficiency of Cyanobacterial Strains

| Strain | Substrate | Product(s) | Yield (%) |

|---|---|---|---|

| A. laxa | 2'-Hydroxychalcone | 2'-Hydroxydihydrochalcone | ~100 |

| M. glauca | 2'-Hydroxychalcone | 2'-Hydroxydihydrochalcone | 76 |

| Anabaena sp. | 4''-Hydroxychalcone | Dihydrochalcone, Diphenylpropanol | 85–90 |

Q. What advanced mass spectrometry techniques differentiate chalcone derivatives with high accuracy?

- FAPA-MS : Provides rapid analysis without derivatization, detecting [M-H]⁻ ions at m/z 283.0–285.1. Fragmentation pathways (e.g., retro-Diels-Alder) distinguish methoxy/hydroxyl positional isomers .

- MALDI-TOF : Useful for high-throughput screening; matrix choice (e.g., DHB) enhances ionizability of phenolic groups .

- MS/MS Cross-Validation : Compare fragmentation patterns with synthetic standards to confirm metabolite identities .

Q. How can molecular modeling predict the pharmacological activity of this compound?

- Docking studies : Use AutoDock Vina to model interactions with targets like SARS-CoV-2 main protease (PDB: 6LU7). The chalcone’s methoxy groups show hydrophobic binding to active-site residues (e.g., His41) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding .

- ADMET Prediction : SwissADME estimates logP (~2.8) and bioavailability score (>0.55), suggesting moderate pharmacokinetic suitability .

Q. What strategies mitigate oxidative stress artifacts in cytotoxicity assays?

- Antioxidant controls : Co-treat with N-acetylcysteine (5 mM) to isolate chalcone-specific effects from ROS-mediated toxicity .

- Flow cytometry : Use DCFH-DA staining to quantify intracellular ROS levels post-treatment .

- Gene expression profiling : qPCR for oxidative stress markers (e.g., SOD1, CAT) validates mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.